5-bromo-2-({1-[2-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)pyridine
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Overview
Description
5-bromo-2-({1-[2-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)pyridine is a complex organic compound that features a pyridine ring substituted with a bromine atom and a pyrrolidine ring linked to a trifluoromethylbenzoyl group
Mechanism of Action
Target of Action
It is known that this compound is a pyridine derivative . Pyridine derivatives are often used as intermediates in the synthesis of various pharmaceuticals .
Mode of Action
It’s known that similar compounds, such as 2-bromo-5-(trifluoromethyl)pyridine, are used in palladium-catalyzed α-arylation of a refomatsky reagent . This suggests that the compound might interact with its targets through a similar mechanism.
Result of Action
Given that pyridine derivatives are often used in the synthesis of various pharmaceuticals , it’s plausible that this compound could have a variety of effects depending on the specific targets and pathways it interacts with.
Biochemical Analysis
Biochemical Properties
It is known that it can undergo regioselective C-4 deprotonation with LDA and trapping with carbon dioxide leads to the corresponding C-4 acid .
Cellular Effects
It is known that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Molecular Mechanism
It is known to undergo a free radical reaction, where it loses the N-bromo atom, leaving behind a succinimidyl radical .
Temporal Effects in Laboratory Settings
It is known that it can cause acute toxicity .
Dosage Effects in Animal Models
It is known to be toxic if swallowed .
Metabolic Pathways
It is known to interact with enzymes in the process of deprotonation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-({1-[2-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)pyridine typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Pyrrolidine Intermediate: The pyrrolidine ring is synthesized through a series of reactions, often starting with the cyclization of appropriate amine precursors.
Introduction of the Trifluoromethylbenzoyl Group: The trifluoromethylbenzoyl group is introduced via acylation reactions, using reagents such as trifluoromethylbenzoic acid and suitable coupling agents.
Bromination of the Pyridine Ring: The pyridine ring is brominated using brominating agents like N-bromosuccinimide (NBS) under controlled conditions to ensure selective substitution at the desired position.
Coupling of the Pyrrolidine and Pyridine Rings: The final step involves coupling the pyrrolidine intermediate with the brominated pyridine ring through nucleophilic substitution reactions, often facilitated by base catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the trifluoromethylbenzoyl moiety, potentially converting it to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in suitable solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of base catalysts like potassium carbonate (K₂CO₃).
Major Products
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Alcohols or other reduced forms of the trifluoromethylbenzoyl group.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
5-bromo-2-({1-[2-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound, with studies focusing on its interactions with biological targets and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including its role as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and advanced coatings.
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-(trifluoromethyl)pyridine: A simpler analog lacking the pyrrolidine and benzoyl groups, used in similar applications but with different properties.
2-(trifluoromethyl)benzoyl chloride: Used as a precursor in the synthesis of various trifluoromethylbenzoyl derivatives.
Pyrrolidine: A basic building block in organic synthesis, often used to introduce the pyrrolidine ring into more complex molecules.
Uniqueness
5-bromo-2-({1-[2-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)pyridine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethylbenzoyl group enhances its lipophilicity and binding affinity, while the brominated pyridine ring allows for further functionalization through substitution reactions. This makes it a versatile and valuable compound in various fields of research and development.
Properties
IUPAC Name |
[3-(5-bromopyridin-2-yl)oxypyrrolidin-1-yl]-[2-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrF3N2O2/c18-11-5-6-15(22-9-11)25-12-7-8-23(10-12)16(24)13-3-1-2-4-14(13)17(19,20)21/h1-6,9,12H,7-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAMVVTWBXXEXRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=C2)Br)C(=O)C3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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